8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
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Overview
Description
8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a bromine atom at the 8th position and a hydrochloride group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The hydrochloride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazepines, while oxidation and reduction can produce oxides or reduced derivatives, respectively .
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: Research focuses on its potential use in treating neurological disorders and its pharmacokinetic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom and hydrochloride group play a role in modulating the compound’s affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom and hydrochloride group, resulting in different pharmacological properties.
8-Chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in potency and receptor affinity.
1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one;hydrochloride: Similar but without the bromine atom, affecting its solubility and pharmacokinetics.
Uniqueness
The presence of the bromine atom at the 8th position and the hydrochloride group makes 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride unique. These modifications enhance its solubility, receptor binding affinity, and overall pharmacological profile, distinguishing it from other benzodiazepine derivatives .
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRISGWDUGYBGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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